molecular formula C7H6BrNO2 B14853444 1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone

Cat. No.: B14853444
M. Wt: 216.03 g/mol
InChI Key: OIFBCSULIKQKGP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction typically proceeds as follows:

    Bromination: 2-hydroxypyridine is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the ethanone group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxypyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 4-bromo-2-pyridone.

    Reduction: Formation of 2-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but lacks the hydroxyl group.

    4-Bromo-2-pyridone: Similar structure but lacks the ethanone group.

    2-Hydroxypyridine: Similar structure but lacks the bromine atom.

Uniqueness

1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-acetyl-4-bromo-1H-pyridin-2-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)6-5(8)2-3-9-7(6)11/h2-3H,1H3,(H,9,11)

InChI Key

OIFBCSULIKQKGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CNC1=O)Br

Origin of Product

United States

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